1-Chloro-4-(difluoromethyl)benzene
Overview
Description
1-Chloro-4-(difluoromethyl)benzene is a chemical compound with the molecular formula C7H5ClF2 . It has a molecular weight of 162.56 g/mol . The compound is also known by other names such as benzene, 1-chloro-4-(difluoromethyl)-, and has the CAS number 43141-66-8 .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(difluoromethyl)benzene consists of a benzene ring with a chloro group at the 1-position and a difluoromethyl group at the 4-position . The InChI code for the compound is 1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H .Physical And Chemical Properties Analysis
1-Chloro-4-(difluoromethyl)benzene is a colorless to light-yellow liquid . It has a molecular weight of 162.56 g/mol and a computed XLogP3 value of 3.6 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 162.0047842 g/mol . The topological polar surface area of the compound is 0 Ų .Scientific Research Applications
Defluorinative Functionalization in Organic Chemistry
- Application Summary: 1-Chloro-4-(difluoromethyl)benzene is used in the process of defluorinative functionalization. This process is significant in the pharmaceutical, agrochemical, and materials sectors, which have greatly benefited from organofluorine compounds .
- Methods of Application: The method involves the defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow. This new approach tames the reactive difluoromethyl anion, enabling diverse functional group transformations .
- Results or Outcomes: This methodology offers a versatile platform for drug and agrochemical discovery, overcoming the limitations associated with fluorinated motifs .
Alkylation and Acylation of Aromatic Rings
- Application Summary: 1-Chloro-4-(difluoromethyl)benzene can be used in the Friedel–Crafts reaction, a method of introducing an alkyl group onto the benzene ring . This reaction is significant in the laboratory and was founded by Charles Friedel and James Crafts in 1877 .
- Methods of Application: The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+. Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .
- Results or Outcomes: Despite its utility, the Friedel–Crafts alkylation has several limitations. For instance, only alkyl halides can be used. Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .
Synthesis of Organofluorine Compounds
- Application Summary: 1-Chloro-4-(difluoromethyl)benzene is used in the synthesis of organofluorine compounds. Organofluorine compounds are important in various industries, including pharmaceuticals and agrochemicals .
- Methods of Application: The synthesis involves the reaction of 1-Chloro-4-(difluoromethyl)benzene with other reagents under specific conditions. The exact procedure can vary depending on the desired organofluorine compound .
- Results or Outcomes: The synthesis of organofluorine compounds using 1-Chloro-4-(difluoromethyl)benzene can lead to a variety of products with different properties, depending on the reaction conditions and the other reagents used .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . The compound has a GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H227, H315, H319, H335 .
properties
IUPAC Name |
1-chloro-4-(difluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSMMYPOWHMIRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348734 | |
Record name | 1-chloro-4-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(difluoromethyl)benzene | |
CAS RN |
43141-66-8 | |
Record name | 1-chloro-4-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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